

A Comparative Spectroscopic Analysis of Methyl 3-aminocyclobutanecarboxylate and its Analogs

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Compound of Interest

Compound Name:	Methyl 3-aminocyclobutanecarboxylate
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In the landscape of pharmaceutical research and drug development, small, conformationally constrained amino acid derivatives are of significant interest. **Methyl 3-aminocyclobutanecarboxylate**, with its rigid cyclobutane core, presents a unique structural scaffold. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for cis- and trans-**Methyl 3-aminocyclobutanecarboxylate** against two key alternatives: Methyl 3-oxocyclobutanecarboxylate and the acyclic analog, Methyl 3-aminobutanoate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 3-aminocyclobutanecarboxylate** and its selected alternatives. Due to the limited availability of experimental spectra for cis- and trans-**Methyl 3-aminocyclobutanecarboxylate**, predicted data is included and noted accordingly.

Table 1: ^1H NMR Data (Predicted, in CDCl_3)

Compound	Chemical Shift (δ) and Multiplicity
cis-Methyl 3-aminocyclobutanecarboxylate	~3.70 (s, 3H, OCH ₃), ~3.50 (quintet, 1H, CH-N), ~2.80 (quintet, 1H, CH-CO), ~2.25 (m, 2H, CH ₂), ~1.90 (m, 2H, CH ₂)
trans-Methyl 3-aminocyclobutanecarboxylate	~3.69 (s, 3H, OCH ₃), ~3.70 (m, 1H, CH-N), ~3.00 (quintet, 1H, CH-CO), ~2.50 (m, 2H, CH ₂), ~2.10 (m, 2H, CH ₂)
Methyl 3-oxocyclobutanecarboxylate	3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H)[1]
Methyl 3-aminobutanoate	~3.67 (s, 3H, OCH ₃), ~3.25 (m, 1H, CH-N), ~2.40 (d, 2H, CH ₂), ~1.15 (d, 3H, CH ₃)

Table 2: ¹³C NMR Data (Predicted, in CDCl₃)

Compound	Chemical Shift (δ)
cis-Methyl 3-aminocyclobutanecarboxylate	~175 (C=O), ~52 (OCH ₃), ~48 (CH-N), ~38 (CH-CO), ~30 (CH ₂)
trans-Methyl 3-aminocyclobutanecarboxylate	~175 (C=O), ~52 (OCH ₃), ~47 (CH-N), ~39 (CH-CO), ~32 (CH ₂)
Methyl 3-oxocyclobutanecarboxylate	~208 (C=O, ketone), ~174 (C=O, ester), ~52 (OCH ₃), ~45 (CH ₂), ~38 (CH)
Methyl 3-aminobutanoate	~173 (C=O), ~51 (OCH ₃), ~48 (CH-N), ~42 (CH ₂), ~23 (CH ₃)

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)
Methyl 3-aminocyclobutanecarboxylate	N-H stretch: 3300-3500 (medium, two bands for primary amine), C-H stretch: 2850-3000 (medium), C=O stretch (ester): ~1735 (strong), N-H bend: 1590-1650 (medium), C-O stretch: 1100-1300 (strong)
Methyl 3-oxocyclobutanecarboxylate	C-H stretch: 2850-3000 (medium), C=O stretch (ketone): ~1780 (strong, characteristic for strained ring), C=O stretch (ester): ~1735 (strong), C-O stretch: 1100-1300 (strong)
Methyl 3-aminobutanoate	N-H stretch: 3300-3500 (medium, two bands for primary amine), C-H stretch: 2850-2980 (medium), C=O stretch (ester): ~1735 (strong), N-H bend: 1590-1650 (medium), C-O stretch: 1100-1300 (strong)

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M ⁺) m/z	Key Fragmentation Peaks (m/z)
Methyl 3-aminocyclobutanecarboxylate	129	114 (M-CH ₃), 98 (M-OCH ₃), 70 (M-COOCH ₃), 56
Methyl 3-oxocyclobutanecarboxylate	128	97 (M-OCH ₃), 69 (M-COOCH ₃), 55
Methyl 3-aminobutanoate	117	102 (M-CH ₃), 86 (M-OCH ₃), 58 (M-COOCH ₃), 44

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz NMR spectrometer was used for both ^1H and ^{13}C NMR analysis.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 220 ppm.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
- Data Processing: The spectrum was recorded in transmittance mode and subsequently converted to absorbance.

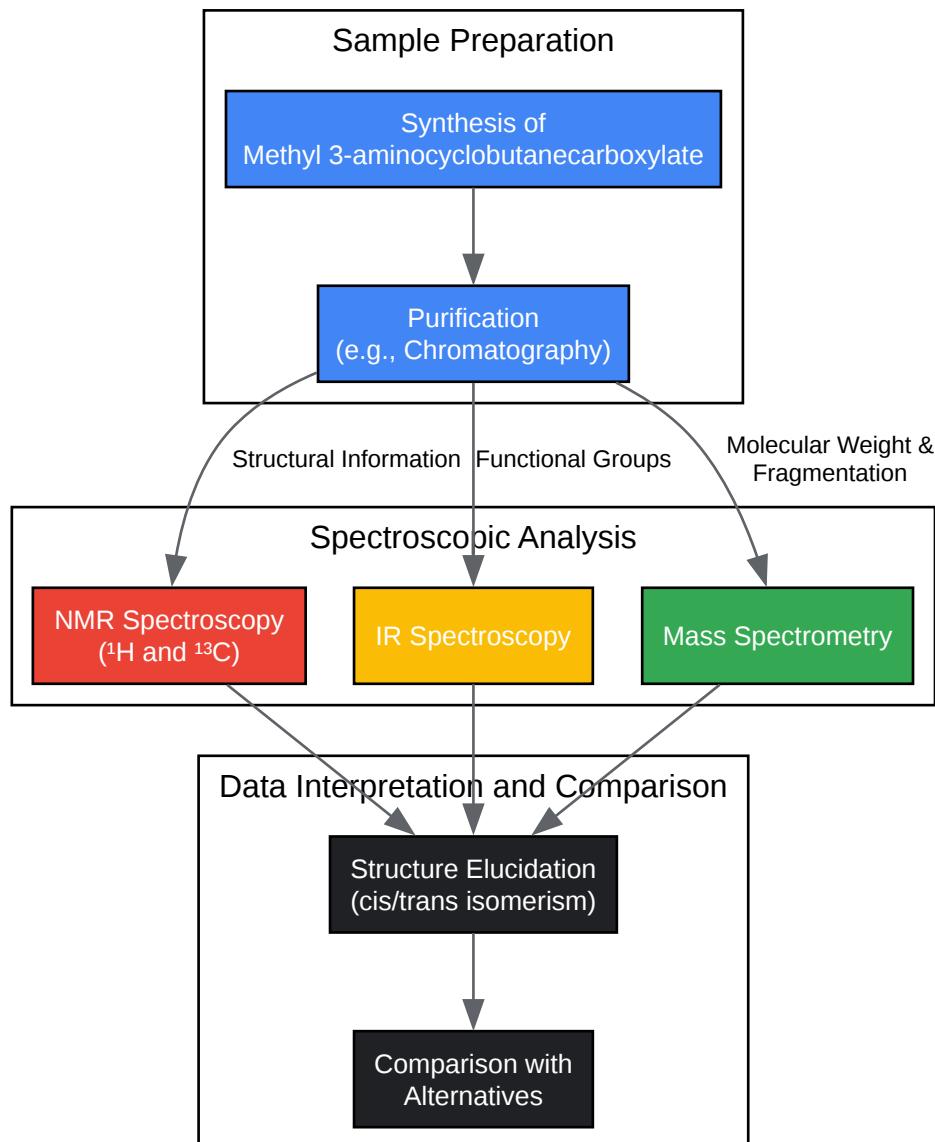
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced via direct injection or through a gas chromatograph (GC) inlet.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 30-300.
 - Scan Rate: 1 scan/second.
- Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns.

Experimental Workflow and Signaling Pathways

The logical flow of spectroscopic analysis for the characterization of **Methyl 3-aminocyclobutanecarboxylate** is depicted in the following diagram.

Spectroscopic Analysis Workflow for Methyl 3-aminocyclobutanecarboxylate

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Caption: Workflow for the spectroscopic analysis of **Methyl 3-aminocyclobutanecarboxylate**.

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References

- 1. rsc.org [rsc.org]
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